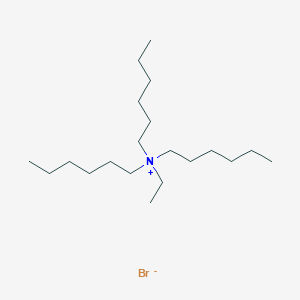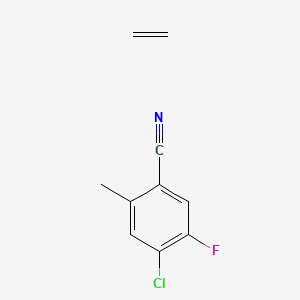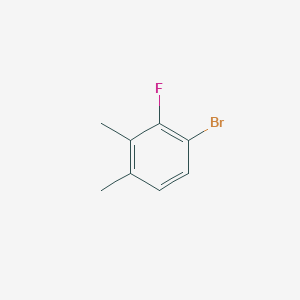![molecular formula C11H30F2Si4 B14079830 {Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) CAS No. 101017-04-3](/img/structure/B14079830.png)
{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) is a chemical compound characterized by the presence of fluoro(dimethyl)silyl and trimethylsilane groups
準備方法
The synthesis of {Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) typically involves the reaction of fluoro(dimethyl)silyl chloride with trimethylsilyl methylene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of catalysts to facilitate the reaction and improve yield.
化学反応の分析
{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the fluoro or trimethylsilyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed depend on the specific reaction and reagents used.
科学的研究の応用
{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules to study their structure and function.
Industry: Used in the production of advanced materials, such as silicon-based polymers and coatings.
作用機序
The mechanism by which {Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) exerts its effects involves the interaction of its fluoro(dimethyl)silyl and trimethylsilane groups with target molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby altering the properties of the target molecules. The specific molecular targets and pathways involved depend on the context in which the compound is used.
類似化合物との比較
{Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) can be compared with other similar compounds, such as:
Bis(trimethylsilyl)methane: Lacks the fluoro(dimethyl)silyl group, making it less reactive in certain chemical reactions.
Fluoro(trimethylsilyl)methane: Contains only one trimethylsilyl group, resulting in different chemical properties and reactivity.
Trimethylsilyl fluoride: A simpler compound with only one trimethylsilyl group and a fluoride ion, used in different applications.
The uniqueness of {Bis[fluoro(dimethyl)silyl]methylene}bis(trimethylsilane) lies in its combination of fluoro(dimethyl)silyl and trimethylsilane groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
101017-04-3 |
|---|---|
分子式 |
C11H30F2Si4 |
分子量 |
312.69 g/mol |
IUPAC名 |
[bis[fluoro(dimethyl)silyl]-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C11H30F2Si4/c1-14(2,3)11(15(4,5)6,16(7,8)12)17(9,10)13/h1-10H3 |
InChIキー |
CVKJTMPERPTWEG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)F)[Si](C)(C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyano-3-(5-(2-octyl-7-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)-2H-benzo[d][1,2,3]triazol-4-yl)thiophen-2-yl)acrylic acid](/img/structure/B14079750.png)
![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079752.png)



![1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079776.png)

![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079797.png)
![2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid](/img/structure/B14079800.png)
![N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine](/img/structure/B14079804.png)
![1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene](/img/structure/B14079805.png)
![tert-butyl 4-(3-(3-(4-methoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)imidazo[1,2-a]pyridin-7-yl)piperidine-1-carboxylate](/img/structure/B14079811.png)
![Rhenium, tetracarbonyl[tris(2-methylpropyl)phosphine]-](/img/structure/B14079825.png)
![[Methylenedi(4,1-phenylene)]bis[(4-fluorophenyl)methanone]](/img/structure/B14079826.png)
